molecular formula C7H10ClNS B3336844 2-Amino-5-methylbenzene-1-thiol hydrochloride CAS No. 39484-01-0

2-Amino-5-methylbenzene-1-thiol hydrochloride

Cat. No.: B3336844
CAS No.: 39484-01-0
M. Wt: 175.68 g/mol
InChI Key: CJBXXPQXPRYHMI-UHFFFAOYSA-N
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Description

2-Amino-5-methylbenzene-1-thiol hydrochloride is an organic compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 g/mol . It is a derivative of benzene, featuring an amino group at the second position, a methyl group at the fifth position, and a thiol group at the first position, with an additional hydrochloride group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-methylbenzene-1-thiol hydrochloride typically involves the following steps:

    Nitration: The starting material, toluene, undergoes nitration to form 2-nitro-5-methyltoluene.

    Reduction: The nitro group is then reduced to an amino group, resulting in 2-amino-5-methyltoluene.

    Thiol Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylbenzene-1-thiol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Amino-5-methylbenzene-1-thiol hydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methylbenzenethiol: Lacks the hydrochloride group but has similar chemical properties.

    2-Amino-4-methylbenzenethiol: Differs in the position of the methyl group.

    2-Amino-5-chlorobenzenethiol: Contains a chlorine atom instead of a methyl group.

Uniqueness

2-Amino-5-methylbenzene-1-thiol hydrochloride is unique due to the presence of both an amino and a thiol group on the benzene ring, along with a hydrochloride group, which enhances its solubility and reactivity in various chemical and biological systems .

Properties

IUPAC Name

2-amino-5-methylbenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c1-5-2-3-6(8)7(9)4-5;/h2-4,9H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBXXPQXPRYHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)S.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601409
Record name 2-Amino-5-methylbenzene-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39484-01-0
Record name 2-Amino-5-methylbenzene-1-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methylbenzene-1-thiol hydrochloride
Reactant of Route 2
2-Amino-5-methylbenzene-1-thiol hydrochloride
Reactant of Route 3
2-Amino-5-methylbenzene-1-thiol hydrochloride
Reactant of Route 4
2-Amino-5-methylbenzene-1-thiol hydrochloride
Reactant of Route 5
2-Amino-5-methylbenzene-1-thiol hydrochloride
Reactant of Route 6
2-Amino-5-methylbenzene-1-thiol hydrochloride

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